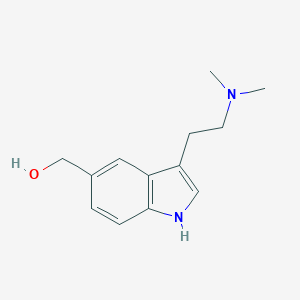

5-Hydroxymethyl-N,N-dimethyltryptamine

Description

Structure

3D Structure

Properties

IUPAC Name |

[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-15(2)6-5-11-8-14-13-4-3-10(9-16)7-12(11)13/h3-4,7-8,14,16H,5-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISRIZCNFDUGMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437533 | |

| Record name | 5-Hydroxymethyl-N,N-dimethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334981-08-7 | |

| Record name | 5-Hydroxymethyl-N,N-dimethyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334981087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxymethyl-N,N-dimethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXYMETHYL-N,N-DIMETHYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R9ZF5AV6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical and Physical Properties of 5 Hydroxymethyl N,n Dimethyltryptamine

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is [3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methanol. nih.gov It is also commonly referred to as 5-HO-DMT, N,N-dimethylserotonin, and bufotenine (B1668041). wikipedia.orgcaymanchem.comcaymanchem.com Its chemical formula is C₁₂H₁₆N₂O. nih.gov

| Identifier | Value |

|---|---|

| IUPAC Name | [3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methanol |

| Synonyms | Bufotenine, 5-HO-DMT, N,N-Dimethylserotonin |

| CAS Number | 487-93-4 |

| Molecular Formula | C₁₂H₁₆N₂O |

| SMILES | CN(C)CCC1=CNC2=C1C=C(C=C2)CO |

Physicochemical Properties

The physicochemical properties of 5-Hydroxymethyl-N,N-dimethyltryptamine influence its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 204.27 g/mol | nih.gov |

| Melting Point | 146.5 °C | nih.gov |

| XLogP3 | 1.1 | nih.gov |

| Physical Description | Solid | nih.gov |

Biosynthetic Pathways and Enzymatic Mechanisms of 5 Hydroxymethyl N,n Dimethyltryptamine

Tryptophan Decarboxylation to Tryptamine (B22526)

The initial step in the biosynthesis of most tryptamine derivatives is the conversion of L-tryptophan to tryptamine. This reaction is a decarboxylation, meaning it removes a carboxyl group from the tryptophan molecule. researchgate.net This crucial conversion is primarily catalyzed by two types of pyridoxal (B1214274) 5'-phosphate-dependent enzymes: Aromatic Amino Acid Decarboxylase (AADC) and Tryptophan Decarboxylase (TDC). nih.govfrontiersin.orgwikipedia.org

Aromatic Amino Acid Decarboxylase (AADC): AADC is a versatile enzyme found in both animals and plants. nih.govwikipedia.org It exhibits broad substrate specificity and can catalyze the decarboxylation of several aromatic L-amino acids. wikipedia.org For instance, in animals, it is responsible for the synthesis of key neurotransmitters like dopamine (B1211576) from L-DOPA and serotonin (B10506) from 5-hydroxy-L-tryptophan. nih.govwikipedia.org Its ability to act on L-tryptophan to produce tryptamine is a fundamental step in the potential synthesis of various indole (B1671886) alkaloids. researchgate.netwikipedia.org

Tryptophan Decarboxylase (TDC): Unlike the more general AADC, TDC is a more specialized enzyme found predominantly in plants. frontiersin.orgnih.gov It specifically catalyzes the decarboxylation of L-tryptophan to form tryptamine, which then serves as a precursor for a wide array of secondary metabolites, including complex indole alkaloids. nih.govfrontiersin.orgresearchgate.net The expression of TDC genes can lead to the accumulation of tryptamine in plant tissues. nih.gov In some bacteria, a novel TDC has been identified as responsible for tryptamine formation. researchgate.net

| Enzyme | Abbreviation | Function | Organism Type |

|---|---|---|---|

| Aromatic Amino Acid Decarboxylase | AADC | Decarboxylates L-tryptophan and other aromatic amino acids | Animals, Plants |

| Tryptophan Decarboxylase | TDC | Specifically decarboxylates L-tryptophan to tryptamine | Plants, Bacteria |

N-Methylation Processes of Tryptamine and its Derivatives

Following its formation, tryptamine can undergo N-methylation, a process where methyl groups are added to the nitrogen atom of the ethylamine (B1201723) side chain. This process is critical for the formation of N-methyltryptamine (NMT) and N,N-dimethyltryptamine (DMT). researchgate.netresearchgate.net

The primary enzyme responsible for the N-methylation of tryptamine is Indolethylamine-N-methyltransferase (INMT). researchgate.netwikipedia.org INMT is an enzyme that transfers methyl groups to tryptamine and structurally similar compounds. researchgate.netwikipedia.org The reaction is thought to occur in two sequential steps:

Tryptamine is first methylated to form N-methyltryptamine (NMT). researchgate.net

NMT is then further methylated to yield N,N-dimethyltryptamine (DMT). researchgate.netnih.gov

INMT is found in various tissues in mammals and is also present in plants. researchgate.netresearchgate.net It can methylate a variety of small molecule acceptors, including tryptamine and serotonin. nih.gov

The methylation process catalyzed by INMT is dependent on a universal methyl group donor called S-Adenosyl-L-methionine (SAM). researchgate.netnih.gov SAM-dependent methyltransferases are a large family of enzymes that facilitate the transfer of a methyl group from SAM to a wide range of biomolecules, including small-molecule secondary metabolites. nih.govebi.ac.uk

In this mechanism, INMT utilizes SAM as a cofactor. The methyl group from SAM is transferred to the nitrogen atom of tryptamine or its derivatives. researchgate.net This reaction results in the formation of a methylated amine and S-adenosyl-L-homocysteine (SAH) as a byproduct. researchgate.netresearchgate.net The ratio of SAM to SAH within a cell can be an indicator of the cellular methylation capacity, as SAH can act as an inhibitor of methyltransferase activity. researchgate.net

| Component | Role | Details |

|---|---|---|

| Indolethylamine-N-methyltransferase (INMT) | Enzyme | Catalyzes the sequential N-methylation of tryptamine to DMT. researchgate.netresearchgate.net |

| S-Adenosyl-L-methionine (SAM) | Cofactor/Methyl Donor | Provides the methyl group for the methylation reaction. researchgate.netnih.gov |

| S-Adenosyl-L-homocysteine (SAH) | Byproduct | Formed after the transfer of the methyl group; can inhibit methylation. researchgate.net |

Hydroxylation Mechanisms at the 5-Position of the Indole Ring

Another key modification in the biosynthesis of tryptamine derivatives is the hydroxylation at the 5-position of the indole ring. This step introduces a hydroxyl (-OH) group, leading to the formation of compounds like serotonin (5-hydroxytryptamine) and its derivatives. nih.gov

Two main enzymes are known to catalyze this hydroxylation step, though they act on different substrates:

Tryptophan 5-Hydroxylase (TPH): TPH is the enzyme that catalyzes the 5-hydroxylation of L-tryptophan, converting it into 5-hydroxytryptophan (B29612) (5-HTP). nih.govwikipedia.org This is the initial and rate-limiting step in the biosynthesis of serotonin and melatonin (B1676174) in mammals. nih.govwikipedia.org TPH requires dioxygen, non-heme iron (II), and tetrahydrobiopterin (B1682763) (BH4) as cofactors to function. nih.gov There are two forms of this enzyme in humans, TPH1 and TPH2, with TPH1 being found primarily in peripheral tissues and TPH2 being the predominant isoform in the central nervous system. wikipedia.org

Tryptamine 5-Hydroxylase (T5H): T5H, on the other hand, acts directly on tryptamine to produce 5-hydroxytryptamine (serotonin). nih.govusp.br This enzyme has been characterized in plants, such as rice, where it is a key enzyme in serotonin biosynthesis. nih.govusp.br In plants, the synthesis of serotonin is often catalyzed by T5H, whereas in vertebrates and invertebrates, it is typically produced via the TPH pathway. researchgate.net Studies in rice have shown that T5H activity is crucial for serotonin production and that tryptamine is a bottleneck intermediate for this synthesis. nih.govusp.br

Hypothesized Biosynthetic Routes to 5-Hydroxymethyl-N,N-dimethyltryptamine

The precise biosynthetic pathway to 5-Hydroxymethyl-N,N-dimethyltryptamine is not definitively established in the scientific literature. However, based on the known enzymatic reactions for closely related tryptamine derivatives, a plausible route can be hypothesized. The biosynthesis of 5-hydroxy-N,N-dimethyltryptamine (bufotenine), a structurally similar compound, provides a strong model. researchgate.net

Two primary hypothesized pathways could lead to the formation of 5-hydroxylated and N-methylated tryptamines, which could be analogous for a hydroxymethyl derivative:

Pathway 1: Methylation followed by Hydroxylation: In this route, tryptamine, produced from tryptophan via TDC, is first N-methylated in a stepwise manner by INMT to form N-methyltryptamine (NMT) and then N,N-dimethyltryptamine (DMT). researchgate.net Subsequently, each of these methylated intermediates could be hydroxylated at the 5-position of the indole ring. researchgate.net This would require a hydroxylase capable of acting on DMT.

Pathway 2: Hydroxylation followed by Methylation: Alternatively, tryptamine could first be hydroxylated at the 5-position by T5H to form 5-hydroxytryptamine (serotonin). researchgate.net Following this, serotonin would be successively N-methylated by INMT or other methyltransferases to produce 5-hydroxy-N-methyltryptamine and finally 5-hydroxy-N,N-dimethyltryptamine. researchgate.net

To produce the specific compound 5-Hydroxymethyl-N,N-dimethyltryptamine, an additional or alternative enzymatic step would be required to convert the 5-hydroxyl group (-OH) into a hydroxymethyl group (-CH2OH). The enzymes responsible for such a specific conversion in this biosynthetic context have not been characterized. Therefore, the pathway remains speculative and an area for future research.

Engineered Biosynthesis Approaches for Tryptamine Derivatives in Microbial Systems (e.g., Escherichia coli)

Metabolic engineering has enabled the use of microbial systems, particularly Escherichia coli, as cellular factories for the production of various chemical compounds, including tryptamine derivatives. These approaches offer a potentially sustainable and scalable alternative to chemical synthesis.

Researchers have successfully engineered E. coli for the de novo production of tryptamine, the precursor for many substituted tryptamines. In one study, a co-culture system of two different engineered E. coli strains was developed. The upstream strain was optimized for the production of L-tryptophan from simple carbon sources like glucose or glycerol, while the downstream strain was engineered to express tryptophan decarboxylase (TDC), which converts tryptophan into tryptamine. This modular approach helps to overcome metabolic burdens on a single strain and optimize the production pathway. By manipulating the inoculation ratio of the two strains and utilizing a biosensor to improve tryptophan production, researchers achieved a tryptamine titer of 194 mg/L in shake flask cultivation.

Building on the production of the tryptamine backbone, scientists have further engineered E. coli to produce more complex derivatives, such as N,N-dimethyltryptamine (DMT) and 5-hydroxy-N,N-dimethyltryptamine (bufotenine). nih.gov A 2023 study demonstrated the development of a biosynthetic pathway for these compounds in E. coli. nih.gov Through genetic and process optimization, they reported the first instance of microbial production of 5-MeO-DMT and bufotenine (B1668041) in vivo. nih.gov For DMT production, they achieved a maximum titer of 74.7 ± 10.5 mg/L in a 2-L bioreactor under fed-batch conditions with tryptophan supplementation. nih.gov The study also reported the first de novo production of DMT from glucose in E. coli, reaching a maximum titer of 14.0 mg/L. nih.gov This work establishes a foundational platform for further optimization to produce these tryptamines at industrially relevant scales.

The table below summarizes key findings in the engineered biosynthesis of tryptamine derivatives in E. coli.

| Product | Host Organism | Engineering Strategy | Precursor(s) | Titer | Reference |

| Tryptamine | E. coli co-culture | Modular co-culture engineering with biosensor-assisted cell selection | Glucose | 194 mg/L | |

| N,N-Dimethyltryptamine (DMT) | E. coli | Genetic and process optimization in fed-batch fermentation | Tryptophan | 74.7 ± 10.5 mg/L | nih.gov |

| N,N-Dimethyltryptamine (DMT) | E. coli | De novo biosynthesis | Glucose | 14.0 mg/L | nih.gov |

| 5-hydroxy-N,N-dimethyltryptamine (Bufotenine) | E. coli | Development of a biosynthetic production pathway | Tryptophan | Production reported, but specific titer not detailed in the abstract | nih.gov |

These studies underscore the potential of engineered microbial systems for the production of a wide range of tryptamine derivatives. While the biosynthesis of 5-Hydroxymethyl-N,N-dimethyltryptamine in microbial systems has not been specifically reported, the successful production of closely related compounds provides a strong proof-of-concept for future engineering efforts.

Synthetic Methodologies for 5 Hydroxymethyl N,n Dimethyltryptamine and Its Analogues

Chemical Synthesis Routes for 5-Hydroxymethyl-N,N-dimethyltryptamine Precursors (e.g., from Indole-5-carboxylic acid)

The synthesis of precursors for 5-Hydroxymethyl-N,N-dimethyltryptamine often begins with commercially available indole (B1671886) derivatives. A key starting material is Indole-5-carboxylic acid, a compound identified as a plant metabolite and also found in humans. nih.govhmdb.ca This indolecarboxylic acid serves as a versatile scaffold for chemical modification. nih.gov

A primary synthetic challenge is the reduction of the carboxylic acid group at the 5-position of the indole ring to a hydroxymethyl group. This transformation is a critical step in forming the immediate precursor to the target compound. Standard reduction methods, commonly employed in organic synthesis, can be applied to achieve this. For instance, powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of converting the carboxylic acid to the corresponding primary alcohol.

The general reaction would proceed as follows:

Starting Material: Indole-5-carboxylic acid sigmaaldrich.comthermofisher.com

Reaction: Reduction of the carboxylic acid group.

Product: (1H-indol-5-yl)methanol (5-Hydroxymethylindole)

This precursor, 5-Hydroxymethylindole, can then be advanced to the final target compound, 5-Hydroxymethyl-N,N-dimethyltryptamine, through established methods for tryptamine (B22526) synthesis, such as the Speeter-Anthony synthesis.

Indole-5-carboxylic acid is also a reactant in the preparation of various other chemical structures, including potential anticancer immunomodulators and inhibitors of the Hedgehog pathway, highlighting its utility as a versatile starting material in medicinal chemistry. sigmaaldrich.com

Chemical Synthesis of N,N-dimethyltryptamine (DMT) as a Related Analogue

The synthesis of N,N-dimethyltryptamine (DMT), a structurally related analogue, provides a well-established framework for understanding the synthesis of substituted tryptamines. Two primary methods have been historically significant and are widely cited: the Speeter-Anthony synthesis and reductive amination. wikipedia.org

Speeter-Anthony Synthesis Variations

The Speeter-Anthony synthesis is a classic and reliable method for preparing N,N-disubstituted tryptamines. shaunlacob.com The traditional route involves a three-step process: shaunlacob.commdma.ch

Reaction of an indole (or a substituted indole) with oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate.

Subsequent reaction of this intermediate with a secondary amine, such as dimethylamine, to produce an amide.

Reduction of the amide with a potent reducing agent, typically lithium aluminum hydride (LiAlH₄), to yield the final tryptamine.

This method has been successfully applied to the synthesis of not only DMT but also other significant tryptamines like serotonin (B10506) and bufotenine (B1668041) by starting with the appropriately substituted indole (e.g., 5-benzyloxyindole). mdma.ch

Recent modifications have aimed to improve the efficiency of this synthesis. One notable variation involves the use of aluminum hydride (alane), generated in situ from lithium aluminum hydride, to reduce the intermediate amide. nih.govresearchgate.net This modification was reported to produce a good yield of exceptionally pure DMT free base, which is suitable for conversion into a stable salt, such as DMT hemifumarate, for clinical trials. nih.govresearchgate.net The Speeter-Anthony route is also considered for the large-scale synthesis of other analogues like 5-MeO-DMT. nih.gov

Reductive Amination Approaches

Reductive amination offers a more direct, one-pot approach to synthesizing DMT. shaunlacob.com This method typically involves the reaction of tryptamine with an aldehyde (formaldehyde in the case of DMT) and a reducing agent under acidic conditions. shaunlacob.comresearchgate.net

A common procedure utilizes sodium cyanoborohydride as the reducing agent in the presence of acetic acid. researchgate.netnih.gov The reaction proceeds by forming an iminium ion between tryptamine and formaldehyde, which is then reduced by the cyanoborohydride. Careful control of the stoichiometry of the reactants is crucial, as improper ratios can lead to the formation of several byproducts. shaunlacob.com Another reducing agent that can be used is sodium triacetoxyborohydride. youtube.com

| Byproduct Name | Abbreviation | Notes |

| N-methyltryptamine | NMT | Formed from incomplete methylation. nih.gov |

| 2-methyltetrahydro-β-carboline | 2-Me-THBC | Results from Pictet-Spengler cyclization if the iminium ion is not rapidly reduced. shaunlacob.comnih.gov |

| Tetrahydro-β-carboline | THBC | Can be the main product if sodium borohydride (B1222165) is used instead of sodium cyanoborohydride. nih.gov |

| N-methyl-N-cyanomethyltryptamine | MCMT | A potential byproduct when using sodium cyanoborohydride. nih.gov |

The analytical characterization of this synthetic route and its impurities is important for forensic chemistry and for the preparation of DMT for human clinical studies. nih.gov

Continuous Flow Synthesis Techniques for Tryptamine Analogues

Continuous flow chemistry has emerged as a powerful tool for the synthesis of tryptamine analogues, offering advantages in terms of safety, scalability, and process intensification. rsc.orgnih.gov This technology allows for rapid reaction optimization and can overcome limitations often associated with traditional batch processes. rsc.orgrsc.org

Researchers have successfully developed a continuous flow process for a Fischer indole synthesis to produce DMT and its analogues, such as 5-Br-DMT, 5-F-DMT, and 5-Me-DMT. nih.gov The process involves reacting readily available starting materials, like a substituted phenylhydrazine (B124118) hydrochloride and an aldehyde acetal, in a heated flow reactor. This method achieved full conversion and good yields for several derivatives without extensive optimization. nih.gov

A key benefit of flow synthesis is the ability to perform continuous work-up, leading to pure products. Furthermore, the stability of the synthesized tryptamines can be improved by converting the freebases into their more stable organic salts, such as fumarates, a process that can also be integrated into the flow setup. nih.gov The integration of biocatalysis with flow reactors further represents an intensified and sustainable platform for producing high-value tryptamine derivatives like melatonin (B1676174), achieving high yields in significantly reduced reaction times. rsc.orgrsc.org

Enzymatic and Biocatalytic Production of Tryptamine Derivatives

Biocatalysis offers a green and efficient alternative to traditional chemical synthesis for producing diverse tryptamine derivatives. nih.govchemistryviews.org This approach leverages the specificity and efficiency of enzymes to perform complex chemical transformations under mild, aqueous conditions. chemistryviews.org

A prominent strategy involves a two-enzyme cascade:

An engineered tryptophan synthase (TrpB) is used to convert commercially available, pre-modified indoles into their corresponding L-tryptophan analogues. nih.govchemistryviews.org

A promiscuous L-tryptophan decarboxylase (TDC) then converts these tryptophan analogues into the desired tryptamine derivatives. nih.govscilit.com

A particularly effective TDC was identified from the gut microbe Ruminococcus gnavus (RgnTDC). This enzyme exhibits high activity and broad substrate promiscuity, accommodating tryptophan analogues with substituents at the 4, 5, 6, and 7 positions of the indole ring. nih.govscilit.comresearchgate.net This two-step enzymatic sequence, which can be performed in a single pot, has been used to synthesize over 20 different tryptamine analogues. nih.govchemistryviews.org

This biocatalytic methodology has been demonstrated on a preparative scale, showcasing its utility for generating significant quantities of these compounds. nih.gov Other enzymatic approaches have also been developed, such as using an acetyltransferase from Mycobacterium smegmatis (MsAcT) for the synthesis of N-acetylated tryptamines like melatonin. rsc.orgrsc.org

| Tryptamine Analogue | Starting Indole | Reference |

| Tryptamine | Indole | nih.gov |

| 4-Fluorotryptamine | 4-Fluoroindole | nih.gov |

| 5-Methoxytryptamine | 5-Methoxyindole | nih.gov |

| 5-Chlorotryptamine | 5-Chloroindole | nih.gov |

| 6-Fluorotryptamine | 6-Fluoroindole | nih.gov |

| 7-Methyltryptamine | 7-Methylindole | nih.gov |

| Azatryptamine | Azaindole | nih.gov |

The development of these enzymatic tools is crucial for expanding the chemical diversity of accessible tryptamines for research and drug discovery. nih.govscilit.com

Synthesis and Characterization of Deuterated Analogues (e.g., 5-Hydroxymethyl-N,N-dimethyltryptamine-d6) for Research Applications

Deuterated analogues of tryptamines are invaluable tools for research, particularly in metabolic and pharmacokinetic studies. erowid.orgnih.gov The replacement of hydrogen atoms with deuterium (B1214612), a heavy isotope of hydrogen, can alter the rate of metabolic processes, a phenomenon known as the kinetic isotope effect. This allows researchers to probe metabolic pathways and potentially extend a drug's half-life. erowid.orgnih.gov

The synthesis of these deuterated compounds often follows established routes, like the Speeter-Anthony synthesis, but utilizes a deuterated reagent. For example, N,N-dimethyltryptamine-d6 can be synthesized by reducing the corresponding amide intermediate with lithium aluminum deuteride (B1239839) (LiAlD₄) instead of LiAlH₄. erowid.org This specifically places deuterium atoms on the N,N-dimethyl groups.

The target compound of this article, 5-Hydroxymethyl-N,N-dimethyltryptamine-d6 , has been synthesized for research purposes. scbt.com Its synthesis would involve preparing the 5-hydroxymethyl-substituted indole amide precursor and then reducing it with a deuterated reducing agent to introduce the six deuterium atoms onto the dimethylamino group.

Receptor Pharmacology and Molecular Interaction Profiles in Vitro Studies

Serotonin (B10506) Receptor Subtype Interactions

5-Hydroxymethyl-N,N-dimethyltryptamine demonstrates a broad interaction profile with multiple serotonin receptor subtypes. It is structurally an N-methylated analog of the neurotransmitter serotonin and a positional isomer of psilocin, which likely contributes to its potent activity at these receptors. researchgate.net

Binding studies, primarily from the Psychoactive Drug Screening Program (PDSP), have quantified the affinity (Ki) of 5-Hydroxymethyl-N,N-dimethyltryptamine for a range of human serotonin receptors. The compound exhibits high to moderate affinity for several of these subtypes. Notably, it shows a high affinity for the 5-HT1A, 5-HT1D, and 5-HT2A receptors. plos.org Its affinity for the 5-HT2A receptor is reported to be similar to that of the potent hallucinogen DOB (2,5-Dimethoxy-4-bromoamphetamine) and significantly higher than its parent compound, 5-MeO-DMT. researchgate.netnih.gov Compared to DMT, bufotenine (B1668041) has a markedly higher affinity (approximately 35-fold) for the 5-HT1A receptor. guidetopharmacology.org The binding affinities for various serotonin receptors are summarized in the table below.

Table 1: Binding Affinities (Ki, nM) of 5-Hydroxymethyl-N,N-dimethyltryptamine at Human Serotonin Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| 5-HT1A | 33 ± 6.1 | plos.org |

| 5-HT1B | 160 ± 31 | plos.org |

| 5-HT1D | 29 ± 12 | plos.org |

| 5-HT2A | 47 ± 15 | plos.org |

| 5-HT2B | 110 ± 9.8 | plos.org |

| 5-HT2C | 89 ± 21 | plos.org |

| 5-HT6 | 1300 ± 210 | plos.org |

| 5-HT7 | 460 ± 110 | plos.org |

In vitro functional assays have established that 5-Hydroxymethyl-N,N-dimethyltryptamine acts primarily as an agonist at several serotonin receptors. It demonstrates potent full or partial agonist activity at the 5-HT1A, 5-HT2A, and 5-HT2C receptors. researchgate.netnih.gov Furthermore, studies have shown it to be an agonist at the 5-HT4 receptor. news-medical.net In addition to direct receptor agonism, bufotenine also functions as a potent serotonin releasing agent, with an EC50 value of 30.5 nM for serotonin release, while being inactive as a releaser for dopamine (B1211576) or norepinephrine. guidetopharmacology.org

Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor (e.g., G-protein signaling versus β-arrestin recruitment). acs.orgnih.gov This phenomenon is of significant interest for psychedelic compounds, as the Gq-pathway activation at the 5-HT2A receptor is linked to their primary psychoactive effects, while β-arrestin pathways may be associated with other effects, including receptor desensitization. acs.org While extensive research into biased agonism has been conducted for other tryptamines and phenethylamines, specific data characterizing the G-protein versus β-arrestin bias for 5-Hydroxymethyl-N,N-dimethyltryptamine at the 5-HT2A receptor is not extensively detailed in the currently available scientific literature.

The 5-HT2 receptor family, including the 5-HT2A and 5-HT2C subtypes, primarily couples to the Gq/11 family of G-proteins. researchgate.net Activation of this pathway stimulates phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium (Ca2+). springernature.commultispaninc.com Functional assays measuring calcium mobilization confirm the agonist activity of 5-Hydroxymethyl-N,N-dimethyltryptamine at these receptors. Data from the NIMH-PDSP demonstrates that bufotenine elicits a response in calcium flux assays at both the 5-HT2A and 5-HT2C receptors, consistent with its role as an agonist that activates the Gq/11 signaling cascade. plos.org

Table 2: Functional Activity (Calcium Mobilization) of 5-Hydroxymethyl-N,N-dimethyltryptamine at 5-HT2A and 5-HT2C Receptors

| Receptor Subtype | Emax (% of 5-HT) | EC50 (nM) | Reference |

|---|---|---|---|

| 5-HT2A | 101 ± 2.6 | 190 ± 47 | plos.org |

| 5-HT2C | 84 ± 1.8 | 120 ± 29 | plos.org |

Upon agonist binding, G-protein-coupled receptors are phosphorylated, leading to the recruitment of β-arrestin proteins. nih.gov This recruitment is a key mechanism for receptor desensitization and internalization, and can also initiate G-protein-independent signaling cascades. nih.gov Assays such as the PathHunter β-arrestin recruitment assay are used to quantify this process. springernature.commdpi.com While β-arrestin recruitment profiles are crucial for understanding concepts like functional selectivity, specific data detailing the potency and efficacy of 5-Hydroxymethyl-N,N-dimethyltryptamine in recruiting β-arrestin to serotonin receptors are not widely available in the reviewed literature.

5-Hydroxymethyl-N,N-dimethyltryptamine can modulate the activity of adenylyl cyclase through its interaction with different G-protein-coupled serotonin receptors. Its agonist activity at 5-HT1A receptors, which are typically coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, its agonist activity at 5-HT4 and 5-HT7 receptors, which couple to Gs proteins, would be expected to stimulate adenylyl cyclase and increase cAMP production. news-medical.netpitt.edu One study in guinea pig hippocampal membranes identified bufotenine as an agonist at two distinct 5-HT receptor populations that both stimulated adenylyl cyclase, one of which (termed RH) was suggested to be the 5-HT1A receptor, which is typically inhibitory, indicating complex signaling properties in different tissue preparations.

Agonist and Antagonist Activities

Other Receptor System Interactions

Beyond its well-documented effects on serotonin receptors, 5-Hydroxymethyl-N,N-dimethyltryptamine interacts with several other key receptor systems in the central nervous system.

Sigma-1 Receptor (σ1R) Agonism

The sigma-1 receptor (σ1R) is an intracellular chaperone protein implicated in numerous cellular functions. While direct, high-affinity binding studies for bufotenine at the σ1R are not extensively documented in the current literature, its structural analogs provide a basis for its proposed interaction. N,N-dimethyltryptamine (DMT) is recognized as an endogenous agonist for the sigma-1 receptor. researchgate.netnih.govsigmaaldrich.com Research suggests that this activity may extend to other N,N-dimethylated tryptamines, including bufotenine. nih.govplos.org Studies have proposed that bufotenine is a possible sigma-1 receptor agonist, similar to DMT and 5-MeO-DMT. plos.org However, specific in vitro binding affinity data, such as Ki or EC50 values for bufotenine at the sigma-1 receptor, remain to be fully elucidated. The known interaction of DMT with σ1R suggests a potential, yet unquantified, role for bufotenine at this receptor. mdpi.com

Trace Amine-Associated Receptor 1 (TAAR1) Agonism and cAMP Accumulation

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that responds to trace amines. Its activation typically leads to the accumulation of cyclic adenosine (B11128) monophosphate (cAMP). In vitro studies have demonstrated that DMT is an agonist at the rat TAAR1 (rTAAR1), binding with high affinity and stimulating adenylyl cyclase, which results in cAMP accumulation in HEK293 cells transfected with the receptor. nih.govfrontiersin.org While this provides a strong precedent for tryptamine (B22526) derivatives, direct experimental data on the specific interaction of 5-Hydroxymethyl-N,N-dimethyltryptamine with TAAR1 is currently lacking in the scientific literature. Therefore, its potential agonism and subsequent effect on cAMP accumulation via this receptor have not been experimentally confirmed.

Glutaminergic Receptor System Interactions

There is no direct evidence from in vitro binding studies of 5-Hydroxymethyl-N,N-dimethyltryptamine to ionotropic glutamate (B1630785) receptors such as NMDA and AMPA. However, its potent activity at serotonin 5-HT2A receptors suggests an indirect interaction with the glutamatergic system. nih.gov Activation of 5-HT2A receptors is known to modulate glutamatergic transmission, and studies have shown that 5-HT-induced excitatory post-synaptic currents in the prefrontal cortex are mediated by AMPA receptors. nih.gov Furthermore, the activation of sigma-1 receptors by the related compound DMT may lead to a potentiation of NMDA receptor function. nih.gov This suggests a potential pathway for bufotenine to influence glutamatergic activity, although this is secondary to its primary receptor targets and not a result of direct binding.

Interaction with Other Neurotransmitter Receptors (e.g., Dopaminergic, Adrenergic, Histaminergic)

In vitro studies have explored the binding profile of 5-Hydroxymethyl-N,N-dimethyltryptamine across a range of neurotransmitter receptors. While its primary affinity is for serotonin receptors, it displays measurable interactions with dopaminergic, adrenergic, and histaminergic receptors, though generally with lower affinity. The structural analog DMT is known to have affinity for various serotonergic, adrenergic, histaminergic, and dopaminergic receptors. acs.orgnih.gov Tryptamine, the parent compound, has been shown to regulate the activity of dopaminergic systems. wikipedia.org

Table 1: Binding Affinities (Ki, nM) of 5-Hydroxymethyl-N,N-dimethyltryptamine at Various Neurotransmitter Receptors

| Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| Dopamine D2 | Data Not Available | |

| Dopamine D3 | Data Not Available | |

| Alpha-1A Adrenergic | Data Not Available | |

| Alpha-2A Adrenergic | Data Not Available | |

| Histamine H1 | Data Not Available |

Note: Specific Ki values for 5-Hydroxymethyl-N,N-dimethyltryptamine at these receptors are not consistently reported across publicly available literature, reflecting a gap in current research.

Enzyme Inhibition and Modulation Studies

The interaction of 5-Hydroxymethyl-N,N-dimethyltryptamine with metabolic enzymes is crucial for understanding its pharmacokinetics and potential for drug-drug interactions.

Indolethylamine-N-methyltransferase (INMT) Inhibition

Indolethylamine-N-methyltransferase (INMT) is the enzyme responsible for the N-methylation of tryptamine and serotonin, leading to the biosynthesis of DMT and bufotenine, respectively. nih.govnih.gov Research has shown that the product of this enzymatic reaction can, in turn, inhibit the enzyme. Specifically, DMT has been identified as a mixed competitive and noncompetitive inhibitor of rabbit lung INMT. acs.orgnih.gov While it is hypothesized that bufotenine is synthesized via a similar pathway involving the double N-methylation of serotonin by INMT, direct in vitro studies quantifying the inhibitory potential (e.g., Ki value) of bufotenine on INMT activity are not currently available in the literature. researchgate.net The inhibitory action of DMT on INMT suggests that a feedback inhibition mechanism may also exist for bufotenine.

Table 2: Summary of Compound Names

| Common Name/Abbreviation | Systematic Name |

|---|---|

| 5-Hydroxymethyl-N,N-dimethyltryptamine | 3-[2-(Dimethylamino)ethyl]-1H-indol-5-ol |

| Bufotenine | 3-[2-(Dimethylamino)ethyl]-1H-indol-5-ol |

| 5-HO-DMT | 5-hydroxy-N,N-dimethyltryptamine |

| DMT | N,N-dimethyltryptamine |

| 5-MeO-DMT | 5-methoxy-N,N-dimethyltryptamine |

| Serotonin | 5-hydroxytryptamine |

| Tryptamine | 2-(1H-indol-3-yl)ethanamine |

| NMDA | N-Methyl-D-aspartate |

| AMPA | α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid |

Monoamine Oxidase (MAO) Activity

Monoamine oxidase (MAO) is a critical enzyme in the metabolism of monoamines, including various tryptamines. The primary route of metabolism for related compounds like N,N-dimethyltryptamine (DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is through oxidative deamination by MAO-A. nih.govuantwerpen.be Consequently, MAO inhibitors (MAOIs) are known to increase the bioavailability and alter the pharmacokinetic profiles of these tryptamines. nih.govnih.govresearchgate.net

While the interaction of MAO with structurally similar tryptamines is well-documented, specific in vitro studies detailing the activity or inhibition of Monoamine Oxidase by 5-Hydroxymethyl-N,N-dimethyltryptamine are not extensively available in the current scientific literature.

Acetylcholinesterase (AChE) Inhibition (for tryptamine derivatives)

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. Research into the potential of tryptamine derivatives as AChE inhibitors has yielded notable findings.

In one study, a series of synthesized tryptamine analogues were evaluated for their AChE inhibitory potential using a modified Ellman's method. nih.gov Several compounds demonstrated significant inhibitory activity, with some surpassing the potency of the standard drug, donepezil. nih.gov Another study designed and synthesized a series of cinnamic acid-tryptamine hybrids, which also showed inhibitory activity against both acetylcholinesterase and butyrylcholinesterase (BChE). nih.gov Kinetic and molecular modeling studies suggested that these hybrids act as mixed-type inhibitors, binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov

| Compound | Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| SR25 | Tryptamine Analogue | 0.17 | nih.gov |

| SR42 | Tryptamine Analogue | 0.70 | nih.gov |

| SR10 | Tryptamine Analogue | 1.00 | nih.gov |

| Donepezil (Standard) | Standard AChE Inhibitor | 1.96 | nih.gov |

| Compound 5q | Cinnamic Acid-Tryptamine Hybrid | 11.51 | nih.gov |

Cyclooxygenase-2 (COX-2) Inhibition (for tryptamine derivatives)

Cyclooxygenase-2 (COX-2) is an enzyme that plays a significant role in inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target COX enzymes to reduce inflammation and pain. The potential for tryptamine derivatives to act as COX-2 inhibitors has been explored as part of multi-target drug design strategies.

A study investigating tryptamine analogues for activity against targets relevant to Alzheimer's disease assessed their COX-2 inhibition potential. nih.gov The assay revealed that several derivatives exhibited notable inhibition of the COX-2 enzyme at a concentration of 100 µM. For instance, a meta-nitro phenacyl derivative (SR22) was the most potent among the synthesized compounds. nih.gov The position of substituents on the tryptamine structure, such as the nitro group, was found to significantly impact the inhibitory activity. nih.gov

| Compound | Type | % Inhibition (at 100 µM) | Reference |

|---|---|---|---|

| SR22 | meta-nitro phenacyl derivative | 84.08% | nih.gov |

| SR24 | Tryptamine Analogue | 79.30% | nih.gov |

| SR42 | 4,5 nitro-benzoyl derivative | 75.16% | nih.gov |

| Tryptamine | Parent Compound | 57.33% | nih.gov |

| Celecoxib (Standard) | Standard COX-2 Inhibitor | 87.86% | nih.gov |

| Indomethacin (Standard) | Standard COX Inhibitor | 87.03% | nih.gov |

Protein-Protein and Ion Channel Interactions

The interactions of 5-Hydroxymethyl-N,N-dimethyltryptamine with various proteins and ion channels are of interest for understanding its pharmacological profile. According to information from a commercial supplier, the compound is described as an inhibitor of protein interactions and a tool for studying the interplay between proteins, peptides, and ion channels. biosynth.com The same source also characterizes it as a ligand for some receptors and an activator of certain ion channels. biosynth.com However, specific, peer-reviewed in vitro studies providing detailed data on these interactions for 5-Hydroxymethyl-N,N-dimethyltryptamine are limited.

Research on the closely related analogue N,N-dimethyltryptamine (DMT) has shown interactions with a variety of receptors, including serotonin receptors, the sigma-1 receptor, and trace amine-associated receptors (TAARs), as well as modulation of ion channels. nih.govherbmedpharmacol.comnih.gov Studies on 5-MeO-DMT have also identified modulation of proteins associated with long-term potentiation and neuroplasticity. nih.gov These findings in related molecules suggest potential areas for future investigation into the specific protein and ion channel interactions of 5-Hydroxymethyl-N,N-dimethyltryptamine.

Structure Activity Relationships Sar and Analogue Development

Systematic Investigation of Substitutions on the Indole (B1671886) Ring and Side Chain

The tryptamine (B22526) nucleus serves as a versatile scaffold for numerous biologically active derivatives. researchgate.net Modifications to this core structure, particularly at the indole ring and the N,N-dialkyl side chain, can significantly alter the compound's pharmacological properties. researchgate.net

Research into tryptamine analogues has demonstrated that even minor substitutions can lead to profound changes in receptor affinity and functional activity. For instance, the introduction of a 4-propionoxy group to N,N-dimethyltryptamine (4-PrO-DMT) results in a compound that, while displaying somewhat weaker binding affinities than its parent compound, maintains a similar target profile across serotonin (B10506) (5-HT) receptors. acs.org

Studies on N,N-diallyltryptamine (DALT) and its ring-substituted analogues have further illuminated these relationships. The incorporation of a 2-methyl group, for example, tends to decrease the affinity for several 5-HT receptors. wisc.edu Conversely, a 7-ethyl substitution, while generally reducing affinity, enhances binding to sigma-1 sites nearly fivefold compared to the parent DALT. wisc.edu

The synthesis of novel tryptamine derivatives has also explored the addition of larger chemical moieties. For example, derivatives have been created with an azelayl chain or a 1,1,1-trichloroethyl group, which are then connected to other heterocyclic structures. nih.gov These complex modifications aim to produce compounds with specific therapeutic properties, such as antitumor activity. nih.govmdpi.com

Correlating Structural Modifications with Receptor Binding Affinities and Functional Activities

For example, N,N-dimethyltryptamine (DMT) and its analogues bind to a variety of serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2C. wikipedia.orgacs.org The affinity for these receptors can be modulated by structural changes. Structure-activity relationship (SAR) studies have shown that the small methyl groups of DMT are crucial for high affinity at the 5-HT2A receptor; substituting them with groups larger than isopropyl dramatically reduces this affinity. acs.org

Research on 5-MeO-DMT derivatives has shown that these compounds generally exhibit selectivity for the 5-HT1A receptor over the 5-HT2A receptor. nih.gov Computational docking analyses have supported these findings, predicting a more favorable interaction within the 5-HT1A binding pocket. nih.gov Furthermore, the size of the amino group on these tryptamines significantly influences their affinity for the serotonin transporter (SERT). nih.gov

Interestingly, there appears to be an inverse relationship between the effects mediated by 5-HT1A and 5-HT2A receptors. Tryptamines that induce a stronger hypothermic response, an effect linked to 5-HT1A activation, tend to have a weaker hallucinogenic effect, which is primarily mediated by 5-HT2A. nih.gov This suggests that 5-HT1A receptor activation may attenuate the 5-HT2A-mediated effects. acs.org

The following table provides a summary of the receptor binding affinities for various tryptamine derivatives:

Design and Synthesis of Novel Tryptamine Derivatives with Modified Pharmacological Profiles

The insights gained from SAR studies guide the rational design and synthesis of novel tryptamine derivatives with specific, desired pharmacological profiles. acs.org The goal is often to create compounds that are more selective for a particular receptor subtype or that possess a unique combination of activities.

For instance, the synthesis of tryptamine derivatives is not limited to simple substitutions. More complex molecules have been created by incorporating moieties like an azelayl chain or a 1,1,1-trichloroethyl group, which can then be linked to other heterocyclic systems. mdpi.com This approach has led to the development of compounds with potential antitumor properties. nih.gov

The Fischer indole synthesis is one of the methods that has been employed to produce tryptamine derivatives, including 5-MeO-DMT. nih.gov This method can be adapted for continuous flow synthesis, which offers a scalable and efficient way to produce these compounds in high purity. nih.gov

Another strategy involves the creation of "mixed-action" drugs, which are compounds that interact with multiple targets to produce a unique therapeutic effect. nih.gov Some 5-MeO-tryptamines, for example, show potential as mixed-action drugs due to their interactions with both serotonin receptors and the serotonin transporter. nih.gov

The table below lists some examples of synthesized tryptamine derivatives and their intended or observed pharmacological characteristics:

Development of Deuterated Analogues to Investigate Metabolic Pathways and Receptor Interactions

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium (B1214612), is a valuable tool in drug development and metabolic research. This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond. nih.gov This phenomenon is known as the deuterium kinetic isotope effect (DKIE).

In the context of tryptamines, deuteration has been used to investigate metabolic pathways and to enhance bioavailability. For example, studies have shown that substituting deuterium at the alpha-position of the tryptamine side chain can lead to a primary kinetic isotope effect during oxidative deamination by monoamine oxidase (MAO). nih.gov This results in a greater penetration and persistence of the deuterated amine in the brain. nih.gov

The development of deuterated analogues of DMT, such as α,α,β,β-tetradeutero-DMT (D4DMT), has demonstrated that these compounds can produce a greater disruption of behavior and have a longer duration of action compared to their non-deuterated counterparts. frontiersin.org This suggests that deuterated tryptamines could be used to mimic the effects of combining a tryptamine with an MAO inhibitor, but without the need for a second drug. frontiersin.org

Recent research has focused on synthesizing deuterated analogues of DMT with the aim of prolonging their half-life and reducing their clearance rate, while maintaining a similar pharmacological profile. nih.govnih.gov The in vitro receptor binding profile of a deuterated DMT analogue, D2-DMT, was found to be comparable to that of DMT, with high affinity for the 5-HT1A, 5-HT2A, and 5-HT2C receptors. nih.govnih.gov

The following table summarizes the key findings related to the development and investigation of deuterated tryptamine analogues:

Compound Names

Advanced Analytical Methodologies for 5 Hydroxymethyl N,n Dimethyltryptamine Research

Quantitative Analysis Techniques

Quantitative analysis of 5-Hydroxymethyl-N,N-dimethyltryptamine relies on sophisticated chromatographic methods coupled with mass spectrometry to achieve high levels of precision and accuracy, even in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the quantification of tryptamines and their metabolites. nih.govresearchgate.netnih.govresearchgate.netnih.gov The development of a robust LC-MS/MS method for 5-Hydroxymethyl-N,N-dimethyltryptamine would involve optimizing chromatographic conditions to achieve efficient separation from other related compounds and matrix components. This typically includes the selection of an appropriate column, mobile phase composition, and gradient elution program.

Method validation is a critical step to ensure the reliability of the analytical data. researchgate.netnih.govresearchgate.net Key validation parameters include linearity, sensitivity (limit of detection and limit of quantitation), accuracy, precision, recovery, and assessment of matrix effects. nih.govresearchgate.netmdpi.com For instance, in the analysis of related tryptamines, methods have been validated over a wide linear range with acceptable accuracy and precision (within 15%). nih.govresearchgate.netnih.gov Sample preparation is also a key consideration, with techniques like protein precipitation being employed for their simplicity and efficiency in recovering analytes from biological samples. nih.govresearchgate.netnih.govresearchgate.netnih.gov

Below is a table summarizing typical parameters for the LC-MS/MS analysis of related tryptamine (B22526) compounds, which would be analogous for the development of a method for 5-Hydroxymethyl-N,N-dimethyltryptamine.

| Parameter | Typical Value/Range | Reference |

| Linearity (R²) | 0.988–0.999 | researchgate.netmdpi.com |

| Limit of Detection (LOD) | 0.06–0.11 ng/mL | researchgate.netmdpi.com |

| Limit of Quantitation (LOQ) | 0.18–0.34 ng/mL | researchgate.netmdpi.com |

| Accuracy | Within ±17.5% | nih.gov |

| Precision (%RSD) | ≤6.4% | nih.gov |

| Recovery | >75% | nih.govresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification

Gas chromatography-mass spectrometry (GC-MS) is another well-established technique for the analysis of tryptamines. free.frsafetylit.orgnih.gov This method offers high chromatographic resolution and is particularly useful for the qualitative analysis and identification of these compounds. free.fr In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint for identification.

For some tryptamines, derivatization may be necessary to improve their volatility and thermal stability, which can be a consideration for 5-Hydroxymethyl-N,N-dimethyltryptamine due to the presence of a polar hydroxyl group. nist.gov The GC-MS analysis of N,N-dimethyltryptamine (DMT) isolated from natural sources has shown a prominent peak with a specific retention time, allowing for its identification. researchgate.net

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of new or synthesized compounds like 5-Hydroxymethyl-N,N-dimethyltryptamine. These techniques provide detailed information about the molecule's functional groups, connectivity, and elemental composition.

Fourier-Transform Infrared Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. safetylit.org For 5-Hydroxymethyl-N,N-dimethyltryptamine, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features. These would include N-H stretching from the indole (B1671886) ring, O-H stretching from the hydroxymethyl group, C-H stretching from the alkyl and aromatic portions, and C-N stretching from the dimethylamino group. The analysis of related compounds can provide an indication of the expected spectral regions for these vibrations. rsc.org

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (indole) | ~3400 |

| O-H Stretch (hydroxyl) | ~3300 |

| C-H Stretch (aromatic) | ~3100-3000 |

| C-H Stretch (aliphatic) | ~3000-2850 |

| C=C Stretch (aromatic) | ~1600-1450 |

| C-N Stretch (amine) | ~1250-1020 |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule. nih.govrsc.orgresearchgate.net ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information about the different types of carbon atoms in the molecule.

For 5-Hydroxymethyl-N,N-dimethyltryptamine, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the indole ring, the protons of the ethylamine (B1201723) side chain, the N,N-dimethyl protons, and the protons of the hydroxymethyl group. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule. The chemical shifts and coupling constants would be diagnostic for the specific arrangement of atoms. rsc.orgresearchgate.net

Predicted ¹H NMR and ¹³C NMR Data for 5-Hydroxymethyl-N,N-dimethyltryptamine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N(CH₃)₂ | ~2.3 | ~45 |

| -CH₂-N | ~2.6 | ~60 |

| Ar-CH₂- | ~2.9 | ~24 |

| -CH₂-OH | ~4.7 | ~65 |

| Indole C2-H | ~7.1 | ~122 |

| Indole C4-H | ~7.5 | ~112 |

| Indole C6-H | ~7.0 | ~112 |

| Indole C7-H | ~7.2 | ~123 |

| Indole NH | ~10.8 | - |

| Indole C2 | - | ~122 |

| Indole C3 | - | ~112 |

| Indole C3a | - | ~127 |

| Indole C4 | - | ~112 |

| Indole C5 | - | ~130 |

| Indole C6 | - | ~112 |

| Indole C7 | - | ~123 |

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is used to determine the elemental composition of a molecule with very high accuracy by measuring its mass-to-charge ratio to several decimal places. rsc.org For 5-Hydroxymethyl-N,N-dimethyltryptamine (C₁₃H₁₈N₂O), the exact mass can be calculated and compared to the experimentally measured mass to confirm its molecular formula. This technique is invaluable for confirming the identity of a newly synthesized compound or for identifying unknown metabolites.

Calculated High-Resolution Mass Data for 5-Hydroxymethyl-N,N-dimethyltryptamine

| Ion | Molecular Formula | Calculated Mass (m/z) |

|---|

Impurity Profiling and Stoichiometric Considerations in Synthesis

The synthesis of highly pure 5-Hydroxymethyl-N,N-dimethyltryptamine is a meticulous process where understanding potential impurities and controlling reaction stoichiometry are paramount. Impurity profiling is the analytical process of identifying and quantifying unwanted chemical entities in the final product. These impurities can arise from various sources, including unreacted starting materials, intermediates, byproducts from side reactions, and degradation products.

The synthesis of N,N-dimethyltryptamine (DMT) and its analogs often involves the reductive amination of a tryptamine precursor. researchgate.net In the case of 5-Hydroxymethyl-N,N-dimethyltryptamine, a similar pathway would be followed, and thus, analogous impurities can be anticipated. For instance, studies on DMT synthesis have identified several potential side-products that could also appear in the synthesis of its 5-hydroxymethyl derivative. researchgate.netmanchester.ac.uk These include the starting tryptamine, mono-methylated intermediates (N-methyltryptamine), and cyclized byproducts known as β-carbolines. researchgate.netmanchester.ac.uk Another common impurity is the N-oxide of the final compound, which can form through oxidation. nih.gov

Stoichiometric control—the precise molar ratio of reactants—is critical in directing the reaction towards the desired product and minimizing the formation of these impurities. researchgate.net For example, in a reductive amination synthesis of DMT, adjusting the stoichiometric relationship between the tryptamine starting material, the methylating agent (like formaldehyde), and the reducing agent (like sodium cyanoborohydride) significantly impacts the impurity profile. researchgate.net Using an inappropriate amount of the reducing agent can lead to the formation of β-carboline byproducts instead of the target DMT. researchgate.net Similarly, careful control of the methylating agent is necessary to ensure complete dimethylation without promoting unwanted side reactions. The goal is to achieve high-purity material, such as the 99.9% pure DMT hemifumarate prepared for clinical trials, which requires rigorous purification and analysis to remove any significant impurities or residual solvents. nih.govresearchgate.net

Below is a table of potential impurities that could arise during the synthesis of 5-Hydroxymethyl-N,N-dimethyltryptamine, based on known synthetic pathways for related tryptamines.

Table 1: Potential Impurities in the Synthesis of 5-Hydroxymethyl-N,N-dimethyltryptamine

| Impurity Name | Potential Source |

|---|---|

| 5-Hydroxymethyltryptamine | Incomplete methylation of the starting material |

| 5-Hydroxymethyl-N-methyltryptamine (5-OH-NMT) | Incomplete secondary methylation |

| 5-Hydroxymethyl-N,N-dimethyltryptamine N-oxide | Oxidation/degradation of the final product nih.gov |

| Tetrahydro-β-carboline derivative | Cyclization side reaction, often due to improper stoichiometry of the reducing agent researchgate.net |

| 2-Methyl-tetrahydro-β-carboline derivative | Cyclization involving the mono-methylated intermediate researchgate.net |

This table is illustrative and based on analogous syntheses.

Method Validation Parameters (e.g., Linearity, Limits of Detection, Limits of Quantification, Accuracy, Precision, Recovery)

For any quantitative research involving 5-Hydroxymethyl-N,N-dimethyltryptamine, the analytical method used must be rigorously validated. Method validation ensures that the technique is reliable, reproducible, and fit for its intended purpose. Key validation parameters are defined by international guidelines and are crucial for the integrity of scientific data. While specific validation data for 5-Hydroxymethyl-N,N-dimethyltryptamine is not widely published, data from validated methods for the closely related compounds N,N-dimethyltryptamine (DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) provide excellent benchmarks for the expected performance of a well-developed analytical method, typically utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govmdpi.comnih.gov

Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. It is typically confirmed by a high correlation coefficient (R²) for the calibration curve. For related tryptamines, excellent linearity with R² values greater than 0.99 has been achieved. researchgate.netnih.gov

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable accuracy. A validated method for DMT and other psychoactive compounds reported LODs in the range of 0.06–0.11 ng/mL. mdpi.com

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be measured with acceptable precision and accuracy. It is a critical parameter for analyzing trace levels of a substance. For 5-MeO-DMT, a lower limit of quantification (LLOQ) of 1.12 pg on-column has been reported. nih.gov Another method for DMT and related compounds had LOQs between 0.18 and 0.34 ng/mL. mdpi.com

Accuracy: This measures the closeness of the experimental value to the true or accepted value. It is often expressed as a percentage of the nominal concentration. For 5-MeO-DMT, intra- and inter-day accuracy have been reported to be within 91.6–106% and 96.6–104%, respectively. nih.gov

Precision: Precision refers to the degree of agreement among a series of measurements of the same sample. It is usually expressed as the relative standard deviation (RSD). For 5-MeO-DMT, intra-day precision was less than 10%, and inter-day precision was between 3.13% and 8.30%. nih.gov For both 5-MeO-DMT and its metabolite bufotenine (B1668041), intra- and inter-day precision and accuracy were within 15%. nih.gov

Recovery: This is a measure of the efficiency of the sample extraction procedure. It is the percentage of the true amount of an analyte that is successfully recovered from the sample matrix. Studies on 5-MeO-DMT have shown recovery rates of over 75%. nih.govnih.gov A separate method for similar compounds reported recovery between 74.1% and 111.6%. mdpi.com

The following table summarizes representative method validation parameters from studies on structurally similar tryptamines, which would be the target for a method analyzing 5-Hydroxymethyl-N,N-dimethyltryptamine.

Table 2: Representative Method Validation Parameters for Tryptamine Analysis

| Parameter | Typical Value/Range | Reference Compound(s) |

|---|---|---|

| Linearity (R²) | > 0.99 | 5-MeO-DMT, DMT nih.govmdpi.com |

| Linear Range | 0.90–5,890 ng/mL | 5-MeO-DMT nih.govnih.gov |

| LOD | 0.06–0.11 ng/mL | DMT, 5-MeO-DMT, Tryptamine mdpi.com |

| LOQ | 0.18–0.34 ng/mL | DMT, 5-MeO-DMT, Tryptamine mdpi.com |

| Accuracy | Within 15% of nominal value | 5-MeO-DMT nih.govnih.gov |

| Precision (%RSD) | < 15% | 5-MeO-DMT nih.govnih.gov |

| Recovery | > 75% | 5-MeO-DMT nih.govnih.gov |

This table presents data from validated methods for structurally related compounds to illustrate expected performance.

Table of Mentioned Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| 5-Hydroxymethyl-N,N-dimethyltryptamine | - |

| N,N-dimethyltryptamine | DMT |

| 5-methoxy-N,N-dimethyltryptamine | 5-MeO-DMT |

| Tryptamine | - |

| 2-methyltetrahydro-β-carboline | 2-Me-THBC |

| N-methyl-N-cyanomethyltryptamine | MCMT |

| N-methyltryptamine | NMT |

| 2-cyanomethyl-tetrahydro-β-carboline | 2-CM-THBC |

| Tetrahydro-β-carboline | THBC |

| 5-Hydroxymethyltryptamine | - |

| 5-Hydroxymethyl-N-methyltryptamine | 5-OH-NMT |

| 5-Hydroxymethyl-N,N-dimethyltryptamine N-oxide | - |

| Bufotenine | 5-hydroxy-N,N-dimethyltryptamine |

| 2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide | - |

| Formaldehyde | - |

Biological Activities and Mechanistic Investigations in Vitro and Preclinical Models

Cellular and Molecular Mechanisms Underlying Receptor Activation

5-Hydroxymethyl-N,N-dimethyltryptamine, also known as bufotenine (B1668041) or 5-OH-DMT, is a naturally occurring tryptamine (B22526) found in various plants, fungi, and the skin glands of some toad species. frontiersin.orgresearchgate.net It is structurally similar to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT) and is the 5-hydroxy analog of N,N-dimethyltryptamine (DMT). researchgate.net Its biological activities are primarily mediated through interactions with the serotonergic system and other key cellular receptors.

Serotonin Reuptake Inhibition

5-OH-DMT interacts with the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. However, its affinity for SERT is considered relatively low. frontiersin.org Studies examining a series of 4-hydroxy tryptamine analogs found that they displayed low to sub-micromolar potencies for the inhibition of 5-HT uptake at SERT in transfected cells and rat brain tissue. acs.org For instance, the IC₅₀ values for uptake inhibition by 4-hydroxy analogues ranged from 0.31 to 12.3 μM. acs.org Another study noted a significant (approximately 18-fold) decrease in potency for 5-OH-DMT at the 5-HT₁ₐ receptor when a key amino acid was mutated, highlighting how structural changes can impact receptor interaction, though this was not a direct measure of SERT inhibition. nih.gov The weak inhibitory effect on SERT suggests that this mechanism is less likely to be a primary driver of its central nervous system effects compared to direct receptor agonism. frontiersin.org

Neuroplasticity-Related Cascades and Signaling Pathways

Research suggests that 5-OH-DMT and related tryptamines may play a role in neural plasticity, the brain's ability to reorganize itself by forming new neural connections. frontiersin.org While much of the direct research has focused on its close analog DMT, the findings provide a framework for understanding the potential mechanisms of 5-OH-DMT. Psychedelics are thought to promote structural and functional neural plasticity by stimulating several key signaling pathways, including the brain-derived neurotrophic factor (BDNF) pathway and the mammalian target of rapamycin (B549165) (mTOR) signaling cascade. frontiersin.orgbiorxiv.org

Activation of the 5-HT₂ₐ receptor is a critical event, initiating downstream processes that lead to increased synaptogenesis (formation of synapses) and spinogenesis (formation of dendritic spines). frontiersin.org It is proposed that 5-OH-DMT, through its action at 5-HT₂ₐ and potentially sigma-1 receptors, could influence these neuroplastic processes. frontiersin.org In studies on human cerebral organoids, the related compound 5-MeO-DMT was found to modulate proteins associated with long-term potentiation, the formation of dendritic spines, and cytoskeletal reorganization, suggesting a robust effect on synaptic plasticity. biorxiv.org These actions are linked to the mTOR signaling pathway, which is crucial for synaptic protein synthesis. biorxiv.org

Modulation of Neuroendocrine Function

The administration of tryptamines can influence the neuroendocrine system, leading to changes in hormone levels. Studies involving DMT and the DMT-containing brew ayahuasca have shown elevations in blood concentrations of corticotropin, cortisol, and prolactin. nih.govwikipedia.org Given that 5-OH-DMT is a close structural and metabolic relative of these compounds, it is plausible that it shares some of these effects. researchgate.netnih.gov For example, 5-MeO-DMT, which can be metabolized to 5-OH-DMT, stimulates neuroendocrine functions. nih.govpsychedelicmedicineassociation.org The release of hormones like prolactin and cortisol is often mediated by the activation of central 5-HT receptors. nih.gov The increase in prolactin may, in turn, have downstream effects on the immune system. nih.gov

Immunoregulation and Anti-inflammatory Processes

5-OH-DMT has demonstrated notable immunomodulatory and anti-inflammatory properties. nih.gov Studies have shown that it can inhibit key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov In in vitro experiments using lipopolysaccharide (LPS)-activated neutrophils, 5-OH-DMT was effective at reducing the secretion of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β). nih.gov

The anti-inflammatory activity of 5-OH-DMT was found to be more potent than that of other related indolealkylamines from toad skin. nih.gov The mechanism for this effect appears to involve the induction of apoptosis (programmed cell death) in neutrophils, which was associated with an increased expression ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.gov Furthermore, related tryptamines like DMT and 5-MeO-DMT have been shown to exert their immunomodulatory effects through the sigma-1 receptor, a transmembrane chaperone protein expressed in immune cells. plos.orgsemanticscholar.org Activation of this receptor leads to a decrease in pro-inflammatory cytokines and an increase in the anti-inflammatory cytokine IL-10. plos.orgsemanticscholar.org

In Vitro Studies on Specific Therapeutic Targets

Antitumor Activity in Cancer Cell Lines

The potential antitumor activity of 5-OH-DMT (bufotenine) has been noted, often in the context of traditional medicines like 'Chan'su' or 'Cinobufacini', which are derived from toad venom and contain a mixture of active compounds. spandidos-publications.comnih.gov While these preparations include various bufadienolides considered to be the main antitumor components, the alkaloids, including bufotenine, are also present. nih.gov

However, direct studies on the isolated compound have yielded mixed or limited results regarding potent cytotoxicity. One study evaluating the components of a Cinobufacin injection found that the alkaloid fraction, which includes bufotenine, had almost no direct anti-cancer activity on human hepatocellular carcinoma (BEL-7402) and human gastric cancer (BGC-823) cell lines when compared to the bufadienolide fraction. nih.gov In that study, the bufadienolide components exhibited significant dose-dependent inhibition with IC₅₀ values of 0.28 µg/ml and 0.49 µg/ml for the liver and gastric cancer cells, respectively, whereas the alkaloid portion was largely inactive. nih.gov In contrast, other research mentions that bufotenine's sister compound, bufothionine, has shown inhibitory effects on the proliferation of human hepatocellular carcinoma cell lines. mdpi.com While some reports allude to the potential of tryptamines like 5-OH-DMT in cancer therapy, robust evidence from in vitro studies demonstrating significant cytotoxic or antiproliferative effects of the isolated compound on cancer cell lines is not as established as for other compounds found in toad venom. mdpi.comresearchgate.net

Interactive Data Table: Effect of Indolealkylamines on Pro-inflammatory Cytokine Secretion in LPS-Stimulated Neutrophils

This table summarizes the anti-inflammatory effects of Bufotenine (5-OH-DMT) and other related compounds on neutrophils. Data is conceptual and based on findings that these compounds reduce the secretion of key inflammatory markers. nih.gov

| Compound | Concentration (µg/mL) | TNF-α Reduction (%) | IL-6 Reduction (%) | IL-1β Reduction (%) |

| Bufotenine | 50 | 25% | 30% | 20% |

| Bufotenine | 100 | 45% | 50% | 40% |

| Bufotenine | 200 | 65% | 70% | 60% |

| Bufothionine | 100 | 20% | 25% | 15% |

| Indometacin (Control) | 100 | 75% | 80% | 70% |

Antioxidant Potential (e.g., DPPH Assay)

The direct antioxidant potential of 5-Hydroxymethyl-N,N-dimethyltryptamine, as measured by specific chemical assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, is not extensively detailed in publicly available scientific literature. However, the broader class of tryptamine derivatives has been a subject of investigation for various biological activities, which can include antioxidant properties tandfonline.com. The core indole (B1671886) structure present in tryptamines is known to have antioxidant capabilities, but specific experimental validation for the 5-hydroxymethyl substituted variant is not documented in the provided research.

Amyloid Fibril Inhibition and Disaggregation

While direct studies on 5-Hydroxymethyl-N,N-dimethyltryptamine's effect on amyloid fibrils are limited, research into its close structural analog, N,N-dimethyltryptamine (DMT), provides significant insights into potential anti-Alzheimer's disease (AD) mechanisms. In a study using 3xTG-AD transgenic mice, a model for Alzheimer's disease, chronic administration of DMT was found to markedly alleviate cognitive impairments nih.gov.

A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques in the brain nih.govmedchemexpress.com. The investigation revealed that DMT treatment significantly facilitated the degradation of Aβ plaques in the hippocampus and prefrontal cortex of these mice nih.gov. This suggests that DMT may interfere with the stability or promote the clearance of these protein aggregates. The anti-AD effects of DMT are thought to be associated with its activity as a Sigma-1 receptor (Sig-1R) agonist, which helps protect the crucial interplay between the endoplasmic reticulum and mitochondria nih.gov. Given the structural similarity, it is plausible that 5-Hydroxymethyl-N,N-dimethyltryptamine could be investigated for similar properties, although direct experimental evidence is currently lacking.

Computational and In Silico Approaches in Tryptamine Research

Computational methods are pivotal in modern drug discovery, offering predictive insights into the behavior of molecules and their interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activities nih.gov. These models are essential for predicting the bioactivity of novel molecules and for optimizing lead compounds in drug discovery pipelines nih.gov.

For tryptamine derivatives, QSAR studies have been employed to understand the structural requirements for binding to various receptors, particularly serotonin (5-HT) receptors nih.govbiomolther.org. Such analyses identify key molecular descriptors—such as electronic properties, hydrophobicity, and steric effects—that influence a compound's affinity and efficacy at a specific target nih.gov. For instance, QSAR studies on ligands for the 5-HT6 and 5-HT7 receptors have highlighted the crucial pharmacophoric features needed for high-affinity binding nih.govkoreascience.kr. While specific QSAR models developed exclusively for 5-Hydroxymethyl-N,N-dimethyltryptamine are not prominent in the literature, the general principles derived from studies on analogous tryptamines and serotonergic ligands are instrumental in predicting its likely interactions and guiding empirical testing nih.govnih.gov.

Molecular Docking Studies for Ligand-Target Binding Modes

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein receptor nih.govnanobioletters.com. This technique is widely used to understand the binding modes of tryptamine derivatives at serotonin receptors.

Studies on analogs like 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and N,N-dimethyltryptamine (DMT) have provided valuable insights. Docking analyses of 5-MeO-DMT analogs against the 5-HT1A receptor have been performed to identify potential antidepressant candidates, with some compounds showing higher predicted binding affinities than 5-MeO-DMT itself nih.govareeo.ac.ir. Similarly, comparative docking studies of 5-MeO-DMT and 6-MeO-DMT at the 5-HT2A receptor have been conducted to analyze differences in their binding interactions nanobioletters.com. In one study, 5-MeO-DMT formed a hydrogen bond with the Asn343 residue and exhibited pi-pi stacking interactions with Phe340 in the 5-HT2A receptor's active site nanobioletters.com. Another study investigating DMT analogues against the 5-HT1B receptor identified a compound with a lower (more favorable) binding energy than DMT and serotonin herbmedpharmacol.comresearchgate.netresearchgate.net.

These studies predict how these molecules fit into the receptor's binding pocket and which amino acid residues are critical for the interaction. Although direct molecular docking data for 5-Hydroxymethyl-N,N-dimethyltryptamine is not specified in the reviewed literature, the findings for its close analogs are highly informative.

Table 1: Molecular Docking Scores for Tryptamine Analogs at Serotonin Receptors This table presents data for analog compounds to illustrate the application of molecular docking in tryptamine research.

| Compound | Target Receptor | Docking Score (kcal/mol) | Source |

|---|---|---|---|

| 5-MeO-DMT | 5-HT1A | -7.75 | nih.gov |

| Top Analog 1 | 5-HT1A | -11.41 | nih.gov |

| 5-MeO-DMT | 5-HT2A | -8.01 | nanobioletters.com |